molecular formula C10H9NOS B13205325 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde

1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B13205325
M. Wt: 191.25 g/mol
InChI Key: UPMUUMIPENPEMG-UHFFFAOYSA-N
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Description

1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a thiophene ring and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 1-methylpyrrole-2-carbaldehyde with thiophene derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-methanol.

    Substitution: 1-Methyl-3-(5-bromothiophen-2-yl)-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
  • 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives

Comparison: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-methyl-3-thiophen-2-ylpyrrole-2-carbaldehyde

InChI

InChI=1S/C10H9NOS/c1-11-5-4-8(9(11)7-12)10-3-2-6-13-10/h2-7H,1H3

InChI Key

UPMUUMIPENPEMG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C=O)C2=CC=CS2

Origin of Product

United States

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